molecular formula C19H16FNO3 B11441961 9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11441961
M. Wt: 325.3 g/mol
InChI Key: USSSEEPDJMMRQP-UHFFFAOYSA-N
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Description

9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with a suitable chromene derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are usually conducted under controlled conditions, with specific temperatures, solvents, and catalysts to achieve the desired products. For example, oxidation reactions might be performed at room temperature in an aqueous medium, while reduction reactions could require anhydrous conditions and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, affecting various biochemical pathways. For example, it may inhibit the NF-κB and MAPK signaling pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-methoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
  • 9-(4-bromobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Uniqueness

What sets 9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16FNO3

Molecular Weight

325.3 g/mol

IUPAC Name

9-[(4-fluorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H16FNO3/c1-12-8-18(22)24-19-15(12)6-7-17-16(19)10-21(11-23-17)9-13-2-4-14(20)5-3-13/h2-8H,9-11H2,1H3

InChI Key

USSSEEPDJMMRQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)F

Origin of Product

United States

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